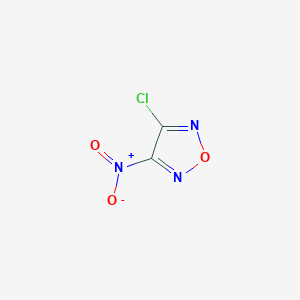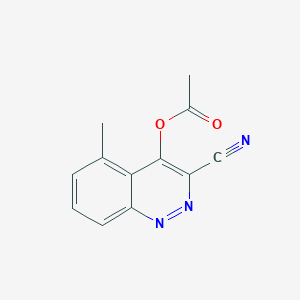
5-Ethyl-4-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-methoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methoxypyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield the desired pyrimidine derivative . Another method involves the use of substituted aldehydes, ethyl acetoacetate, and urea under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-4-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological processes, such as DNA replication and protein synthesis . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxypyrimidine: Lacks the ethyl group at position 5.
5-Ethylpyrimidine: Lacks the methoxy group at position 4.
4,6-Dimethoxypyrimidine: Contains an additional methoxy group at position 6.
Uniqueness
5-Ethyl-4-methoxypyrimidine is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propiedades
Número CAS |
53967-69-4 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
5-ethyl-4-methoxypyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-8-5-9-7(6)10-2/h4-5H,3H2,1-2H3 |
Clave InChI |
VNXDTGSVBDPVGT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=CN=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


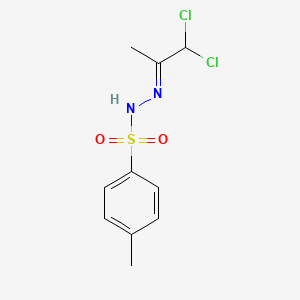
![4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)



![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
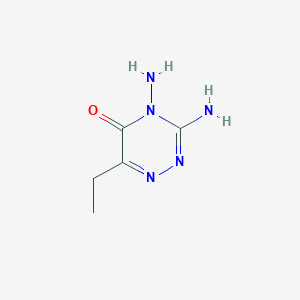
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)
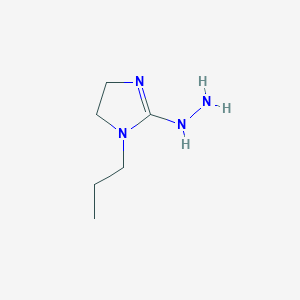
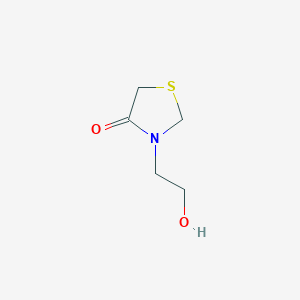
![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)
